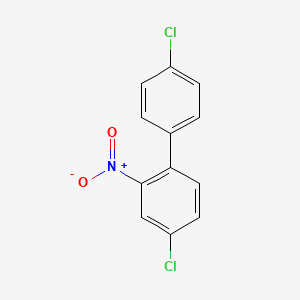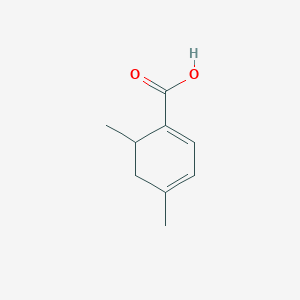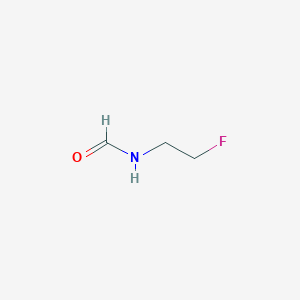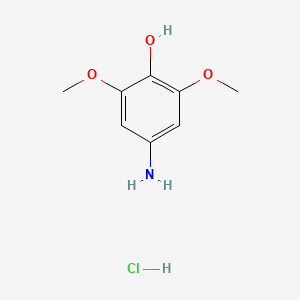
N-(Trichloroacetyl)-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Trichloroacetyl)-L-valine is a compound that belongs to the class of trichloroacetamides It is derived from L-valine, an essential amino acid, and trichloroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Trichloroacetyl)-L-valine can be synthesized through the reaction of L-valine with trichloroacetyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Trichloroacetyl)-L-valine undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield L-valine and trichloroacetic acid.
Photocyclization: Under UV light, this compound can undergo photocyclization to form cyclic compounds.
Common Reagents and Conditions
Bases: Triethylamine is commonly used to neutralize acids formed during reactions.
Solvents: Anhydrous solvents, such as dichloromethane, are used to prevent hydrolysis.
UV Light: Used in photocyclization reactions to induce the formation of cyclic compounds.
Major Products Formed
L-Valine: Formed through hydrolysis.
Cyclic Compounds: Formed through photocyclization reactions.
Wissenschaftliche Forschungsanwendungen
N-(Trichloroacetyl)-L-valine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique chemical properties.
Biological Studies: Used in studies involving amino acid derivatives and their interactions with biological systems.
Wirkmechanismus
The mechanism of action of N-(Trichloroacetyl)-L-valine involves its interaction with various molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Trichloroacetyl)-L-alanine: Similar structure but derived from L-alanine.
N-(Trichloroacetyl)-L-leucine: Similar structure but derived from L-leucine.
Uniqueness
N-(Trichloroacetyl)-L-valine is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity. Its derivation from L-valine, an essential amino acid, also makes it of particular interest in biological studies .
Eigenschaften
CAS-Nummer |
165058-55-9 |
|---|---|
Molekularformel |
C7H10Cl3NO3 |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-[(2,2,2-trichloroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C7H10Cl3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13)/t4-/m0/s1 |
InChI-Schlüssel |
WPBVPJGATFRKDV-BYPYZUCNSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)(Cl)Cl |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)



![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)



![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
![4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane](/img/structure/B12563897.png)

![1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12563909.png)

